molecular formula C12H18N4O B2477455 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol CAS No. 1353974-07-8

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol

Cat. No. B2477455
CAS RN: 1353974-07-8
M. Wt: 234.303
InChI Key: OWSZZEGXCVQSJM-UHFFFAOYSA-N
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Description

1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-3-ol, commonly referred to as 1-CPP, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid which is soluble in polar and non-polar solvents. 1-CPP is a versatile molecule which has been used in a wide range of applications including synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Antimicrobial Activity

  • A study demonstrated that derivatives of pyrimidin-4-yl)piperidin-3-ol showed significant in vitro antimicrobial activity against several strains of microbes. This indicates its potential use in developing new antimicrobial agents (Desai, Makwana, & Senta, 2016).

Anticonvulsant Properties

  • Research on crystal structures of anticonvulsant compounds, including pyrimidin-4-yl)piperidin-4-ol derivatives, suggests their potential application in developing anticonvulsant drugs. This is supported by X-ray diffraction and molecular-orbital calculations (Georges, Vercauteren, Evrard, & Durant, 1989).

Anti-Cancer Activities

  • Some pyrimidin-2,4-diones containing piperidine exhibited significant anti-cancer activities against human tumor cell lines. This implies the potential therapeutic application of such compounds in oncology (Singh & Paul, 2006).

Anti-inflammatory Agents

  • A series of pyrimidine derivatives have been synthesized and found to exhibit considerable anti-inflammatory activity. This indicates the relevance of pyrimidin-4-yl)piperidin-3-ol derivatives in developing anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).

properties

IUPAC Name

1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-10-2-1-5-16(7-10)12-6-11(13-8-14-12)15-9-3-4-9/h6,8-10,17H,1-5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSZZEGXCVQSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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